molecular formula C10H18ClN3O B3028208 2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride CAS No. 1707367-86-9

2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

Cat. No.: B3028208
CAS No.: 1707367-86-9
M. Wt: 231.72
InChI Key: NGVDNTLYXYWQKJ-UHFFFAOYSA-N
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Description

2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is a useful research compound. Its molecular formula is C10H18ClN3O and its molecular weight is 231.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Agonist Activity in Receptor Research

A study by Röver et al. (2000) highlights the application of triazaspiro[4.5]decan-4-one derivatives in receptor research. They identified these compounds as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These ligands exhibit selectivity versus opioid receptors and act as full agonists in biochemical assays. This research aids in understanding receptor functions and could assist in drug development for targeting specific receptor pathways (Röver et al., 2000).

Antimicrobial Properties

Dalloul et al. (2017) synthesized a series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes, which demonstrated significant antimicrobial activity against various microbial strains. This suggests potential applications in developing new antimicrobial agents (Dalloul et al., 2017).

Ultrasound-Assisted Synthesis

Velupula et al. (2021) explored the ultrasound-assisted synthesis of triazaspiro[4.5]decan-4-one urea derivatives. This environmentally friendly method offers energy efficiency and greater selectivity, showcasing a potential application in green chemistry (Velupula et al., 2021).

N-Halamine Coated Cotton for Antimicrobial and Detoxification Applications

Ren et al. (2009) synthesized a compound involving triazaspiro[4.5]decane and applied it to cotton fabrics, resulting in antimicrobial properties and the capability to detoxify chemical mustard. This research opens avenues in material science for creating functional fabrics (Ren et al., 2009).

Anticancer Properties

Guillon et al. (2020) synthesized a derivative of triazaspiro[4.5]decan-4-one, which showed cytotoxic potential against various human leukemia cell lines. This underscores the compound's potential application in cancer research and therapy (Guillon et al., 2020).

Safety and Hazards

The compound has a GHS07 pictogram, with a signal word “Warning”. It has hazard statements H317, and precautionary statements P261, P272, P280, P302 + P352, P333 + P313, P362 + P364 . It falls under the hazard classification of Skin Sens. 1 . It’s storage class code is 11 - Combustible Solids . The WGK is 3 . The flash point is not applicable .

Properties

IUPAC Name

2-propan-2-yl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.ClH/c1-7(2)8-12-9(14)10(13-8)3-5-11-6-4-10;/h7,11H,3-6H2,1-2H3,(H,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVDNTLYXYWQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2(CCNCC2)C(=O)N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707367-86-9
Record name 1,3,8-Triazaspiro[4.5]dec-1-en-4-one, 2-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707367-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
Reactant of Route 2
2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
Reactant of Route 3
2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
Reactant of Route 4
2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
Reactant of Route 5
2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
Reactant of Route 6
2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

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